4-Amino-1-(2-bromo-2-deoxy-beta-D-arabinofuranosyl)-5-methylpyrimidin-2(1H)-one
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Overview
Description
4-Amino-1-(2-bromo-2-deoxy-beta-D-arabinofuranosyl)-5-methylpyrimidin-2(1H)-one is a synthetic nucleoside analog This compound is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(2-bromo-2-deoxy-beta-D-arabinofuranosyl)-5-methylpyrimidin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a pyrimidine derivative and a brominated sugar.
Glycosylation Reaction: The key step involves the glycosylation of the pyrimidine base with the brominated sugar under acidic or basic conditions. This reaction forms the nucleoside analog.
Purification: The crude product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Automated Purification Systems: Advanced purification systems are employed to efficiently separate and purify the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(2-bromo-2-deoxy-beta-D-arabinofuranosyl)-5-methylpyrimidin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering its chemical structure and properties.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions, breaking the compound into its constituent sugar and base.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of nucleoside analogs with different functional groups.
Scientific Research Applications
4-Amino-1-(2-bromo-2-deoxy-beta-D-arabinofuranosyl)-5-methylpyrimidin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other nucleoside analogs and as a reference compound in analytical studies.
Biology: The compound is studied for its potential effects on cellular processes, including DNA replication and repair.
Medicine: It is investigated for its potential antiviral and anticancer properties, as nucleoside analogs are known to interfere with viral replication and cancer cell proliferation.
Industry: The compound is used in the development of new pharmaceuticals and as a tool in biochemical research.
Mechanism of Action
The mechanism of action of 4-Amino-1-(2-bromo-2-deoxy-beta-D-arabinofuranosyl)-5-methylpyrimidin-2(1H)-one involves its incorporation into nucleic acids. Once incorporated, it can:
Inhibit DNA Polymerase: The compound can inhibit DNA polymerase, an enzyme essential for DNA replication, leading to the termination of DNA synthesis.
Induce DNA Damage: The presence of the bromine atom can cause structural distortions in the DNA, leading to DNA damage and cell death.
Affect Cellular Pathways: The compound can interfere with various cellular pathways involved in DNA repair and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-5-iodouridine: Another nucleoside analog with an iodine atom instead of bromine.
2’-Deoxy-5-fluorouridine: A fluorinated nucleoside analog with similar antiviral and anticancer properties.
2’-Deoxy-5-chlorouridine: A chlorinated nucleoside analog with comparable biological activities.
Uniqueness
4-Amino-1-(2-bromo-2-deoxy-beta-D-arabinofuranosyl)-5-methylpyrimidin-2(1H)-one is unique due to the presence of the bromine atom and the arabinofuranosyl sugar moiety. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
83966-96-5 |
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Molecular Formula |
C10H14BrN3O4 |
Molecular Weight |
320.14 g/mol |
IUPAC Name |
4-amino-1-[(2R,3S,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C10H14BrN3O4/c1-4-2-14(10(17)13-8(4)12)9-6(11)7(16)5(3-15)18-9/h2,5-7,9,15-16H,3H2,1H3,(H2,12,13,17)/t5-,6+,7-,9-/m1/s1 |
InChI Key |
AGBJABCPGPDVFP-JVZYCSMKSA-N |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)Br |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)Br |
Origin of Product |
United States |
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